4-Bromobutan-1-amine hydrobromide

PROTAC linker Drug Discovery Chemical Biology

4-Bromobutan-1-amine hydrobromide (≥98%) is a bifunctional reagent with a critical C4 alkyl chain, essential for PROTAC linker geometry and pyrrolidine synthesis. The hydrobromide salt ensures shelf stability by preventing premature intramolecular cyclization, a key advantage over the free amine. Its bromine leaving group offers superior reactivity for efficient alkylation. Available in research quantities with rapid global shipping.

Molecular Formula C4H11Br2N
Molecular Weight 232.94 g/mol
CAS No. 24566-81-2
Cat. No. B105293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobutan-1-amine hydrobromide
CAS24566-81-2
Synonyms4-Bromobutylamine Hydrobromide
Molecular FormulaC4H11Br2N
Molecular Weight232.94 g/mol
Structural Identifiers
SMILESC(CCBr)C[NH3+].[Br-]
InChIInChI=1S/C4H10BrN.BrH/c5-3-1-2-4-6;/h1-4,6H2;1H
InChIKeyPZKCNXZSEAHUGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromobutan-1-amine hydrobromide (CAS:24566-81-2) - Product Baseline and Procurement Overview


4-Bromobutan-1-amine hydrobromide (CAS: 24566-81-2) is a bifunctional organic compound, belonging to the class of primary alkylammonium salts, with the molecular formula C4H11Br2N and a molecular weight of 232.94 g/mol [1]. The compound is characterized by a four-carbon linear alkyl chain, terminated by a primary amine group and a bromine atom, presented as a hydrobromide salt. It is commercially available as a white to off-white solid with a typical melting point range of 151-154 °C and a boiling point of 175.8 °C at 760 mmHg . This compound serves as a key bifunctional reagent, providing a nucleophilic amine and an electrophilic alkyl bromide, making it valuable in the synthesis of complex organic molecules .

Why 4-Bromobutan-1-amine hydrobromide Cannot Be Casually Substituted


Direct substitution of 4-Bromobutan-1-amine hydrobromide with a close analog—such as a shorter-chain 3-bromopropylamine hydrobromide or a chloro-substituted 4-chlorobutan-1-amine—is not scientifically trivial due to quantifiable differences in linker geometry, reactivity, and stability. The four-carbon chain length is critical for achieving a specific spatial separation between functional groups in applications like PROTAC (Proteolysis Targeting Chimera) synthesis . Furthermore, the bromine leaving group provides a distinct rate of nucleophilic substitution compared to chlorine or iodine, directly influencing reaction kinetics and product yields [1]. Finally, the hydrobromide salt form offers enhanced shelf stability compared to the free amine, which is prone to premature intramolecular cyclization . These factors collectively demonstrate that 'in-class' analogs are not functionally interchangeable without compromising experimental outcomes.

Quantitative Differentiation of 4-Bromobutan-1-amine hydrobromide: A Procurement Guide


Linker Length Differentiation: C4 vs. C3 Alkyl Chain

The four-carbon alkyl chain of 4-Bromobutan-1-amine hydrobromide provides a specific spatial separation that is chemically distinct from the three-carbon analog, 3-Bromopropan-1-amine hydrobromide. This difference in chain length (C4 vs. C3) is a critical parameter in the design of PROTAC linkers, as it directly influences the distance between the two ligase-binding moieties, affecting the formation of the ternary complex and subsequent protein degradation efficacy . The C4 chain offers an additional rotatable bond (3 vs. 2 for C3 analog) [1], providing increased conformational flexibility.

PROTAC linker Drug Discovery Chemical Biology

Leaving Group Reactivity: Bromine vs. Chlorine in Nucleophilic Substitution

The reactivity of the halogen leaving group follows the order I > Br > Cl > F, which is inversely related to the strength of the carbon-halogen bond [1]. In the context of amine alkylation, the rate of reaction is directly governed by the electronegativity of the halide [1]. 4-Bromobutan-1-amine hydrobromide (containing a C-Br bond) is more reactive in nucleophilic substitution reactions than its chloro analog, 4-Chlorobutan-1-amine (containing a C-Cl bond).

Organic Synthesis Reaction Kinetics Alkylation

Stability Enhancement: Hydrobromide Salt vs. Free Amine

The hydrobromide salt form of 4-Bromobutan-1-amine provides significantly enhanced stability compared to its free amine counterpart (4-Bromobutan-1-amine, CAS: 33977-38-7). The free amine is prone to premature intramolecular cyclization to form pyrrolidine, even under ambient storage conditions . The salt form mitigates this self-cyclization, ensuring that the bifunctional reagent remains intact and active for its intended application as a linker or alkylating agent. Storage recommendations for the hydrobromide salt typically specify ambient temperature, while the free amine requires inert atmosphere and cold storage to prevent degradation .

Chemical Stability Reagent Storage Synthetic Utility

Commercial Availability and Purity: A Benchmark for Routine Procurement

4-Bromobutan-1-amine hydrobromide is a widely available commodity chemical with a well-established supply chain. Reputable vendors like Sigma-Aldrich (via ChemScene) and MedChemExpress (MCE) provide the compound with a standard purity of 96% . This level of purity is suitable for most research applications, and the compound's availability from major suppliers ensures reliable sourcing and consistent quality. In contrast, some analogs like 4-Iodobutan-1-amine may be less commonly available, potentially leading to longer lead times and higher costs.

Reagent Sourcing Quality Control Lab Supplies

Theoretical Reactivity Context: Kinetic Studies of Cyclization

Computational studies on the Brown system (substituted 4-bromobutylamines) have provided quantitative insights into the cyclization kinetics of these compounds. DFT calculations at the B3LYP/6-31G(d,p) level have been used to model the rate of ring closure to pyrrolidines, revealing that the acceleration in ring closing rate is largely attributable to strain effects rather than proximity orientation [1]. While these studies focus on geminally substituted derivatives, they establish a fundamental understanding of the reactivity profile of the 4-bromobutylamine scaffold.

Computational Chemistry Reaction Mechanisms Kinetic Analysis

Targeted Applications for 4-Bromobutan-1-amine hydrobromide Based on Differentiated Properties


PROTAC Linker Synthesis

The C4 alkyl chain length of 4-Bromobutan-1-amine hydrobromide is a specific design element in the construction of PROTAC linkers. This application leverages the compound's precise 4-carbon spacer to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This spatial arrangement is crucial for inducing proximity and facilitating the degradation of the target protein . The hydrobromide salt form ensures the linker remains stable and uncyclized prior to use .

Synthesis of N-Substituted Pyrrolidines and Related Heterocycles

When the amine group of 4-Bromobutan-1-amine hydrobromide is deprotonated, it can undergo an intramolecular nucleophilic attack on the terminal bromine atom. This reaction yields pyrrolidine, a versatile building block in medicinal chemistry . This application exploits the bifunctional nature of the compound and its inherent tendency for cyclization, which is suppressed in the salt form but can be triggered under controlled basic conditions.

Alkylation of Amines and Other Nucleophiles

The terminal bromine atom acts as an excellent leaving group in nucleophilic substitution reactions. The reactivity of the C-Br bond is higher than that of C-Cl, allowing for efficient alkylation of amines, thiols, or other nucleophiles under milder conditions . This property makes it a valuable reagent for introducing a 4-aminobutyl group onto target molecules, which is a common step in the synthesis of pharmaceuticals and bioactive compounds.

Preparation of Primary Aminoalkanethiosulfuric Acids

4-Bromobutan-1-amine hydrobromide serves as a key intermediate in the synthesis of primary aminoalkanethiosulfuric acids. These compounds have been investigated for their potential as antiradiation agents, where the specific chain length and the presence of both amine and bromine functionalities are essential for constructing the final molecular architecture .

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